molecular formula C16H12N2 B11955362 4-(2-Phenylethenyl)cinnoline CAS No. 6334-39-0

4-(2-Phenylethenyl)cinnoline

Cat. No.: B11955362
CAS No.: 6334-39-0
M. Wt: 232.28 g/mol
InChI Key: VQXIUGSZPAZYGV-UHFFFAOYSA-N
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Description

4-[(E)-2-Phenylethenyl]cinnoline is a cinnoline derivative featuring a trans-stilbene-like substituent at the 4-position of the cinnoline core. Cinnoline, a heterocyclic aromatic compound with two nitrogen atoms in adjacent positions, is structurally analogous to quinazoline but differs in nitrogen placement.

Properties

CAS No.

6334-39-0

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

4-(2-phenylethenyl)cinnoline

InChI

InChI=1S/C16H12N2/c1-2-6-13(7-3-1)10-11-14-12-17-18-16-9-5-4-8-15(14)16/h1-12H

InChI Key

VQXIUGSZPAZYGV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CN=NC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CN=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-2-phenylethenyl]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-alkylpyridazine with nitrostyrene in the presence of a base such as piperidine in dioxane at elevated temperatures (e.g., 100°C) . This microwave-assisted method is efficient and yields bioactive cinnoline derivatives.

Industrial Production Methods: Industrial production of cinnoline derivatives, including 4-[(E)-2-phenylethenyl]cinnoline, often employs scalable synthetic routes that prioritize yield and purity. Methods such as the Widman–Stoermer synthesis, which involves the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite, are commonly used . These methods are optimized for large-scale production and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[(E)-2-phenylethenyl]cinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the cinnoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products: The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives of 4-[(E)-2-phenylethenyl]cinnoline, which can be further utilized in various applications.

Scientific Research Applications

4-[(E)-2-phenylethenyl]cinnoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-2-phenylethenyl]cinnoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system . The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Quinazolinone Derivatives

Example Compound : 3-Phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one ()

  • Structural Differences: Replaces the cinnoline core with a quinazolinone ring (two nitrogen atoms in non-adjacent positions).
  • Synthesis : Confirmed via FT-IR, NMR, and mass spectrometry; involves introducing sulfonamide groups to enhance COX-2 inhibition .
  • Biological Activity :
    • Exhibits 47.1% COX-2 inhibition at 20 μM (highest among tested derivatives) .
    • The para-sulfonamide group on the phenylethenyl moiety enhances selectivity for COX-2 over COX-1.
Property 4-[(E)-2-Phenylethenyl]Cinnoline (Inferred) Quinazolinone Derivative
Core Structure Cinnoline Quinazolinone
Key Functional Group (E)-2-Phenylethenyl (E)-2-Phenylethenyl + Sulfonamide
Biological Target Not reported COX-2
Activity (20 μM) N/A 47.1% inhibition

Benzimidazole Derivatives

Example Compound : 2-[(E)-2-Phenylethenyl]-1H-benzimidazole (VIb, )

  • Structural Differences: Replaces cinnoline with a benzimidazole core (two nitrogen atoms in a fused benzene-imidazole system).
  • Applications : Used in photodynamic therapy (PDT) due to π-extended conjugation enhancing light absorption .
  • Synthesis : Synthesized via condensation reactions; purity verified via IR and mass spectrometry.
Property 4-[(E)-2-Phenylethenyl]Cinnoline Benzimidazole Derivative
Core Structure Cinnoline Benzimidazole
Conjugation Extended via phenylethenyl Extended via phenylethenyl
Application Not reported Photodynamic therapy

Anthracene-Based Photosensitizers

Example Compound : 9-[(E)-2-Phenylethenyl]anthracene ()

  • Structural Differences: Anthracene core (three fused benzene rings) vs. cinnoline.
  • Photophysical Properties: Molar extinction coefficient: 11,276 dm³mol⁻¹cm⁻¹ at 365 nm (ANT-SCH3 derivative). Monomer conversion: 62% in photo-curable resins under UV light .
Property 4-[(E)-2-Phenylethenyl]Cinnoline Anthracene Derivative
Core Structure Cinnoline Anthracene
λmax (nm) Not reported 365
Molar Extinction N/A 11,276 dm³mol⁻¹cm⁻¹
Application N/A Photo-curable resins

Natural Product Derivatives

Example Compound : 3-(4-Hydroxyphenyl)-2-(2-phenylethenyl) ()

  • Source: Isolated from Evolvulus alsinoides leaf extract.
Property 4-[(E)-2-Phenylethenyl]Cinnoline Natural Derivative
Origin Synthetic Plant-derived
Biological Role Not reported Antioxidant/enzyme inhibition

Piperazine and Morpholine Derivatives

Example Compounds :

  • 1-(Diphenylmethyl)-4-[(1RS,3E)-4-phenyl-1-[(E)-2-phenylethenyl]-3-buten-1-yl]piperazine (Cinnarizine impurity, ).
  • 4-[(1E)-2-Phenylethenyl]morpholine ().
  • Structural Role : The phenylethenyl group enhances lipophilicity and π-stacking in pharmaceutical impurities .
Property 4-[(E)-2-Phenylethenyl]Cinnoline Piperazine Derivative
Core Structure Cinnoline Piperazine
Application Not reported Pharmaceutical impurity

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